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molecular formula C7H5BClF3O3 B1487691 3-Chloro-4-(trifluoromethoxy)phenylboronic acid CAS No. 870822-79-0

3-Chloro-4-(trifluoromethoxy)phenylboronic acid

Cat. No. B1487691
M. Wt: 240.37 g/mol
InChI Key: LNHZFDNECMPGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09198913B2

Procedure details

Triisopropylborate (0.76 mL, 3.29 mmol) and iodide 54 (815 mg, 2.53 mmol) were successively added via syringe to a mixture of anhydrous toluene (4 mL) and anhydrous distilled THF (1 mL) under N2 and the mixture was cooled to −78° C. n-Butyllithium (1.08 mL of a 2.5 M solution in hexanes, 2.70 mmol) was added drop-wise over 75 min to the stirred solution (at −78° C.), and the mixture was stirred at −78° C. for an additional 3 h, and then slowly warmed to −20° C. (over 1.5H). 2N HCl (2.6 mL) was added and the mixture was stirred at room temperature for 30 min, and then diluted with water (40 mL) and extracted with EtOAc (5×50 mL). The extracts were washed with brine (50 mL) and then evaporated to dryness. The residue was triturated in pentane (˜3-4 mL), cooled to −78° C., and rapidly filtered cold (washing with pentane cooled to −78° C.) to give 3-chloro-4-(trifluoromethoxy)phenylboronic acid (55) (459 mg, 76%) as a white solid (a 1:1 mixture of the trimeric boroxine and the boronic acid by NMR): mp 202-204° C.; 1H NMR (CDCl3) δ 8.26 (d, J=1.5 Hz, 3H, boroxine), 8.12 (dd, J=8.2, 1.5 Hz, 3H, boroxine), 7.85 (d, J=1.5 Hz, 1H, boronic acid), 7.65 (dd, J=8.2, 1.6 Hz, 1H, boronic acid), 7.48 (dq, J=8.2, 1.5 Hz, 3H, boroxine), 7.35 (dq, J=8.2, 1.5 Hz, 1H, boronic acid), 4.57 (s, 2H, boronic acid).
Quantity
0.76 mL
Type
reactant
Reaction Step One
Quantity
815 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][B:5](OC(C)C)[O:6]C(C)C)(C)C.[Cl:14][C:15]1[CH:20]=[C:19](I)[CH:18]=[CH:17][C:16]=1[O:22][C:23]([F:26])([F:25])[F:24]>C1(C)C=CC=CC=1>[Cl:14][C:15]1[CH:20]=[C:19]([B:5]([OH:6])[OH:4])[CH:18]=[CH:17][C:16]=1[O:22][C:23]([F:26])([F:25])[F:24]

Inputs

Step One
Name
Quantity
0.76 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Name
Quantity
815 mg
Type
reactant
Smiles
ClC1=C(C=CC(=C1)I)OC(F)(F)F
Name
Quantity
4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −78° C. for an additional 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
anhydrous distilled THF (1 mL) under N2
ADDITION
Type
ADDITION
Details
was added drop-wise over 75 min to the stirred solution (at −78° C.)
Duration
75 min
TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed to −20° C. (over 1.5H)
ADDITION
Type
ADDITION
Details
2N HCl (2.6 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
diluted with water (40 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (5×50 mL)
WASH
Type
WASH
Details
The extracts were washed with brine (50 mL)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated in pentane (˜3-4 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C.
WASH
Type
WASH
Details
rapidly filtered cold (washing with pentane cooled to −78° C.)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1OC(F)(F)F)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 459 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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